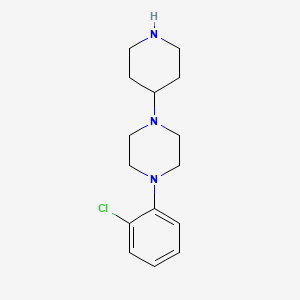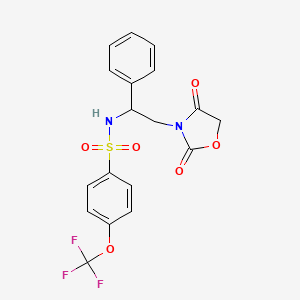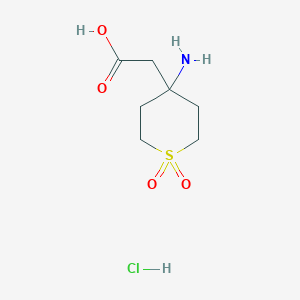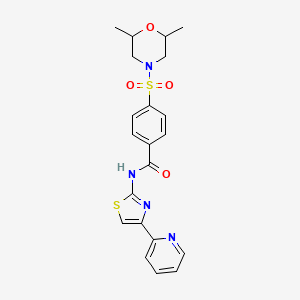
N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C15H10N8OS and its molecular weight is 350.36. The purity is usually 95%.
BenchChem offers high-quality N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Antitumor and Cytotoxic Activity
The thiazole ring, a component of the compound, is associated with antitumor and cytotoxic activities. Thiazole derivatives have been synthesized and evaluated for their potential to inhibit the growth of various human tumor cell lines. For instance, compounds featuring the thiazole moiety have demonstrated potent effects against prostate cancer . The compound could be investigated for similar antitumor properties due to the presence of the thiazole ring.
Antimicrobial and Antifungal Activity
Thiazoles are also known for their antimicrobial properties. They have been used in the synthesis of drugs like sulfathiazole, which is an antimicrobial drug. Additionally, compounds like Abafungin, which contain thiazole rings, exhibit antifungal activity . The triazole ring present in the compound is another moiety known for its antifungal properties, suggesting that the compound could be researched for use in antimicrobial and antifungal applications.
Neuroprotective Applications
The thiazole ring is naturally found in Vitamin B1 (thiamine), which plays a crucial role in the normal functioning of the nervous system and in the synthesis of neurotransmitters . The structural similarity of the compound to thiamine suggests potential neuroprotective applications, which could be explored in scientific research.
Anti-inflammatory Activity
Thiazole derivatives have been reported to exhibit anti-inflammatory activity . The compound’s potential to act as an anti-inflammatory agent could be of interest in the development of new therapeutic agents for treating inflammatory diseases.
Antiviral Activity
Compounds containing thiazole and triazole rings have shown antiviral activities, including anti-HIV activity . The compound could be investigated for its potential use as an antiviral agent, particularly in the context of HIV research.
Analgesic Activity
Thiazole derivatives have been associated with analgesic activity, providing pain relief without the side effects commonly associated with other analgesic drugs . The compound’s potential analgesic properties could be explored for the development of new pain management therapies.
Antihypertensive Activity
Some thiazole derivatives have demonstrated antihypertensive activity, which could be beneficial in managing high blood pressure . Research into the compound’s potential application in cardiovascular health could yield new treatments for hypertension.
Antidiabetic Activity
The presence of heterocyclic compounds like thiazole has been linked to antidiabetic activity. This suggests that the compound could be researched for its potential use in managing diabetes, possibly through mechanisms involving insulin release or glucose metabolism .
特性
IUPAC Name |
N-(4-pyridin-2-yl-1,3-thiazol-2-yl)-6-(1,2,4-triazol-1-yl)pyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N8OS/c24-14(11-4-5-13(22-21-11)23-9-16-8-18-23)20-15-19-12(7-25-15)10-3-1-2-6-17-10/h1-9H,(H,19,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPYNTLLDQWTINF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CSC(=N2)NC(=O)C3=NN=C(C=C3)N4C=NC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(pyridin-2-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(2-chlorophenyl)methyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2862428.png)
![N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)benzofuran-2-carboxamide](/img/structure/B2862429.png)
![6-methyl-N-(4-pyridylmethyl)-4-(1,4-thiazinan-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide](/img/structure/B2862431.png)
![3-Phenyl-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2862432.png)
![2-(4-benzylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2862433.png)



![2-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoethyl)thio)-3-phenylquinazolin-4(3H)-one](/img/structure/B2862439.png)



![ethyl 4-[({[1-(2-oxo-2-pyrrolidin-1-ylethyl)-1H-indol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B2862448.png)
![Benzyl 2-[(4-tert-butyl-2-oxopyrrolidin-3-yl)formamido]acetate](/img/structure/B2862449.png)